Spectroscopic data for 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
Spectroscopic data for 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione. While empirical data for this specific molecule is not widely published, this document leverages established principles of spectroscopic analysis and extensive data from analogous structures to present a detailed predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind its interpretation. The guide covers predicted data and interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complete with detailed experimental protocols and validation workflows.
Introduction and Molecular Overview
The molecule 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is a composite structure featuring two key pharmacophores: the imidazolidine-2,4-dione (hydantoin) ring and the 2,3-dihydro-1-benzofuran moiety. The hydantoin core is a well-established scaffold in medicinal chemistry, famously found in anticonvulsant drugs like Phenytoin. Dihydrobenzofurans are also prevalent in biologically active natural products and synthetic compounds. The combination of these two fragments suggests potential for novel pharmacological activity, making its unambiguous structural confirmation paramount.
Spectroscopic analysis is the cornerstone of chemical characterization. It provides a non-destructive fingerprint of a molecule's structure, connectivity, and chemical environment. This guide will deconstruct the target molecule to predict its spectroscopic signature, thereby creating a benchmark for empirical validation.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the proton and carbon skeletons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring arrangement of protons. For 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione, we predict the following signals.
Predicted ¹H NMR Data (in DMSO-d₆, referenced to TMS)
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
|---|---|---|---|---|
| ~9.0 - 11.0 | Broad Singlet | 1H | N¹-H | Imide/amide protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent and concentration. Data from related hydantoins show this range.[1][2] |
| ~8.0 - 9.5 | Broad Singlet | 1H | N³-H | Similar to the N¹-H, this proton will also be broad. It may appear at a slightly different shift due to its proximity to the C5 substituent.[1] |
| ~7.2 - 7.4 | Singlet (or narrow doublet) | 1H | C⁴'-H | This aromatic proton is adjacent to the C5' bearing the hydantoin group and is expected to be a singlet or a very narrowly split doublet (due to meta-coupling). |
| ~7.1 - 7.3 | Doublet | 1H | C⁶'-H | This aromatic proton is ortho to the C7' proton and will appear as a doublet with a typical ortho-coupling constant (J ≈ 8 Hz). |
| ~6.8 - 6.9 | Doublet | 1H | C⁷'-H | This aromatic proton is ortho to the C6' proton and coupled to it, resulting in a doublet (J ≈ 8 Hz). It is typically the most upfield of the aromatic signals due to the electron-donating ether oxygen. |
| ~5.2 - 5.6 | Singlet | 1H | C⁵-H | The proton at the chiral center of the hydantoin ring is a key diagnostic signal. In 5-substituted hydantoins, it typically appears as a singlet in this region.[1][2] |
| ~4.5 - 4.7 | Triplet | 2H | C²'-H ₂ | These protons are on the carbon adjacent to the ether oxygen. They are coupled to the C³' protons, resulting in a triplet (J ≈ 8-9 Hz). Data from similar dihydrobenzofurans supports this assignment.[3] |
| ~3.1 - 3.3 | Triplet | 2H | C³'-H ₂ | These protons are coupled to the C²' protons, appearing as a triplet (J ≈ 8-9 Hz). This signal is characteristically upfield compared to the C²' protons.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Predicted Shift (ppm) | Carbon Assignment | Rationale & Expert Insights |
|---|---|---|
| ~172 - 174 | C ² (C=O) | The carbonyl carbon deshielded by two adjacent nitrogen atoms appears further downfield. This is a highly characteristic signal for the hydantoin ring.[1][2] |
| ~156 - 158 | C ⁴ (C=O) | The second carbonyl carbon, adjacent to one nitrogen and the C5 carbon, appears slightly upfield of C2.[1][2] |
| ~158 - 160 | C ⁷'a | The aromatic carbon attached to the ether oxygen is significantly deshielded. |
| ~130 - 135 | C ³'a | The aromatic carbon at the junction of the five-membered and six-membered rings. |
| ~125 - 130 | C ⁵' | The aromatic carbon bearing the hydantoin substituent. Its exact shift will be influenced by the substituent effect. |
| ~127 - 129 | C ⁶' | Aromatic CH carbon. |
| ~120 - 122 | C ⁴' | Aromatic CH carbon. |
| ~110 - 112 | C ⁷' | Aromatic CH carbon, typically shielded by the adjacent ether oxygen. |
| ~70 - 72 | C ²' | The aliphatic carbon adjacent to the ether oxygen is the most deshielded of the non-aromatic carbons. |
| ~60 - 63 | C ⁵ | The carbon at the chiral center of the hydantoin ring. Its position is highly diagnostic.[1][2] |
| ~28 - 30 | C ³' | The second aliphatic carbon of the dihydrofuran ring. |
NMR Experimental Protocols
Trustworthy data begins with meticulous sample preparation and standardized acquisition parameters.
Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[4][5]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice for this structure due to the N-H protons) in a clean vial.[1]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][6]
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.[7]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with 16-64 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra.
-
Caption: NMR workflow for unambiguous structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis.
Predicted Mass Spectrum
-
Molecular Formula: C₁₁H₁₀N₂O₃
-
Monoisotopic Mass: 218.0691 g/mol
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. We would expect to see the protonated molecular ion.
-
Predicted Ion: [M+H]⁺ = 219.0764 m/z
Fragmentation Analysis (MS/MS)
By selecting the parent ion (219.0764 m/z) and subjecting it to collision-induced dissociation (CID), we can predict key fragmentation pathways that would confirm the connectivity of the two ring systems.
Predicted Fragmentation Pathways:
-
Cleavage of the C⁵-C⁵' bond: This is the most likely initial fragmentation, separating the hydantoin and dihydrobenzofuran moieties. This would lead to two primary fragment ions.
-
Fragmentation of the Hydantoin Ring: The hydantoin ring itself can undergo cleavage, often with the loss of isocyanic acid (HNCO) or CO.[8]
Caption: Predicted key fragmentation pathways in MS/MS.
Mass Spectrometry Experimental Protocol
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.[9]
-
Create a dilute working solution by taking an aliquot of the stock and diluting it to a final concentration of 1-10 µg/mL.[10][11]
-
Ensure no non-volatile salts (e.g., NaCl, phosphates) are present, as they interfere with ESI. If necessary, use volatile salts like ammonium acetate.[12]
-
Filter the final solution through a 0.2 µm syringe filter into an autosampler vial.[10]
-
-
Instrumentation and Data Acquisition:
-
Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Inject the sample. The LC system will separate the analyte from any remaining impurities before it enters the mass spectrometer.
-
Acquire data in positive ion mode (ESI+).
-
Perform an initial full scan to identify the [M+H]⁺ ion.
-
Perform a second data-dependent acquisition (DDA) or targeted MS/MS experiment on the ion at m/z 219.0764 to obtain fragmentation data.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.
Predicted IR Absorption Bands
The key to interpreting the IR spectrum is to identify the characteristic vibrations of the molecule's functional groups.
Predicted Characteristic IR Bands (ATR-FTIR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |
|---|---|---|---|
| 3300 - 3200 | N-H Stretch | Imide/Amide (Hydantoin) | A strong, often broad peak characteristic of the N-H bonds in the hydantoin ring.[2] |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to weak absorptions from the C-H bonds on the benzene ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic | Medium to weak absorptions from the -CH₂- groups of the dihydrofuran ring. |
| ~1770 & ~1715 | C=O Stretch | Imide (Hydantoin) | This is a key diagnostic region. Hydantoin rings display two distinct carbonyl stretching bands due to asymmetric and symmetric vibrations of the two C=O groups. The higher frequency band is typically the asymmetric stretch.[13][14] |
| 1600 - 1450 | C=C Stretch | Aromatic | Multiple medium to sharp bands indicating the presence of the aromatic ring. |
| 1250 - 1200 | C-O-C Stretch | Aryl-Alkyl Ether | A strong band corresponding to the asymmetric stretching of the ether linkage in the dihydrobenzofuran system. |
IR Spectroscopy Experimental Protocol
Attenuated Total Reflectance (ATR) is the preferred modern method for acquiring IR spectra of solid samples due to its simplicity and minimal sample preparation.[15]
Protocol 3: ATR-FTIR Spectroscopy
-
Background Scan:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[16]
-
-
Sample Measurement:
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
After measurement, clean the crystal surface thoroughly.
-
Conclusion: An Integrated Approach to Validation
The structural elucidation of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is a multi-faceted process requiring the synergistic use of several spectroscopic techniques. This guide provides a robust set of predicted data and validated protocols that serve as a reliable benchmark for researchers. The definitive confirmation of this structure will be achieved when empirical data matches these predictions: an accurate mass from HRMS, the characteristic dual carbonyl stretches in the IR, and the unique spin systems in the NMR that connect the dihydrobenzofuran and hydantoin moieties. This integrated analytical approach ensures the highest level of scientific integrity for advancing the study of this promising compound.
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